11-(2-Methoxyethoxy)undecyltrichlorosilane 11-(2-Methoxyethoxy)undecyltrichlorosilane
Brand Name: Vulcanchem
CAS No.: 943349-49-3
VCID: VC11994270
InChI: InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3
SMILES: COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl
Molecular Formula: C14H29Cl3O2Si
Molecular Weight: 363.8 g/mol

11-(2-Methoxyethoxy)undecyltrichlorosilane

CAS No.: 943349-49-3

Cat. No.: VC11994270

Molecular Formula: C14H29Cl3O2Si

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

11-(2-Methoxyethoxy)undecyltrichlorosilane - 943349-49-3

Specification

CAS No. 943349-49-3
Molecular Formula C14H29Cl3O2Si
Molecular Weight 363.8 g/mol
IUPAC Name trichloro-[11-(2-methoxyethoxy)undecyl]silane
Standard InChI InChI=1S/C14H29Cl3O2Si/c1-18-12-13-19-11-9-7-5-3-2-4-6-8-10-14-20(15,16)17/h2-14H2,1H3
Standard InChI Key DZKTYWHVXBTJDX-UHFFFAOYSA-N
SMILES COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl
Canonical SMILES COCCOCCCCCCCCCCC[Si](Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

11-(2-Methoxyethoxy)undecyltrichlorosilane possesses the molecular formula C₁₄H₂₉Cl₃O₂Si and a molecular weight of 363.8 g/mol. Its structure integrates a long hydrophobic undecyl chain with a hydrophilic 2-methoxyethoxy terminal group, linked to a reactive trichlorosilane head (Fig. 1).

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameTrichloro-[11-(2-methoxyethoxy)undecyl]silane
SMILESCOCCOCCCCCCCCCCCSi(Cl)Cl
InChI KeyDZKTYWHVXBTJDX-UHFFFAOYSA-N
PubChem CID53436768

The hydrophilic segment enhances solubility in polar solvents, while the trichlorosilane group facilitates covalent bonding to hydroxylated surfaces such as glass, silicon, and metals .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step process:

  • Nucleophilic Substitution: Undecyltrichlorosilane reacts with 2-methoxyethanol under basic conditions (e.g., NaOH/THF) to form 11-(2-methoxyethoxy)undecene .

  • Hydrosilylation: The intermediate undergoes platinum-catalyzed addition with trichlorosilane (HSiCl₃) to yield the final product .

Table 2: Representative Synthesis Conditions

ParameterCondition
CatalystChloroplatinic acid (H₂PtCl₆)
SolventTetrahydrofuran (THF)
TemperatureRoom temperature
Yield38–49%

Optimization focuses on minimizing side reactions, such as oligomerization, through strict anhydrous conditions and controlled stoichiometry .

Physicochemical Properties

Reactivity and Stability

The trichlorosilane group reacts vigorously with water, producing hydrochloric acid (HCl) and forming siloxane networks:
R–SiCl₃+3H₂OR–Si(OH)₃+3HCl\text{R–SiCl₃} + 3\text{H₂O} \rightarrow \text{R–Si(OH)₃} + 3\text{HCl}
This reactivity underpins its use in surface functionalization but necessitates inert handling environments .

Thermal and Solubility Behavior

  • Thermal Stability: Decomposes above 200°C, releasing chlorinated byproducts.

  • Solubility: Miscible with THF, dichloromethane, and toluene; immiscible with water .

Applications in Advanced Materials

Self-Assembled Monolayers (SAMs)

The compound forms SAMs on oxide surfaces (e.g., SiO₂, TiO₂), creating hydrophilic interfaces resistant to protein adsorption. For instance, SAMs with 2-methoxyethoxy termini reduce fibrinogen adsorption by >90% compared to unmodified surfaces .

Biomedical Coatings

Functionalized surfaces exhibit antifouling and biocompatible properties:

  • Antimicrobial Activity: Covalent immobilization of antimicrobial peptides (AMPs) on SAM-coated polydimethylsiloxane (PDMS) reduces Staphylococcus aureus adhesion by 99% .

  • Intraocular Lenses (IOLs): Surface-modified IOLs with PEGylated trichlorosilanes inhibit human lens epithelial cell (HLEC) proliferation, preventing posterior capsule opacification .

Table 3: Biomedical Applications

ApplicationPerformance Metric
Antimicrobial Coatings99% reduction in bacterial adhesion
IOL Surface Modification80% decrease in HLEC migration

Future Directions and Challenges

Scalability and Environmental Impact

Current synthetic routes face yield limitations (~40%), prompting research into flow chemistry and catalytic systems. Additionally, HCl byproduct recovery remains critical for sustainable production .

Multifunctional Coatings

Emerging studies explore hybrid SAMs integrating stimuli-responsive polymers (e.g., poly(N-isopropylacrylamide)) for smart surfaces in drug delivery and biosensing .

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